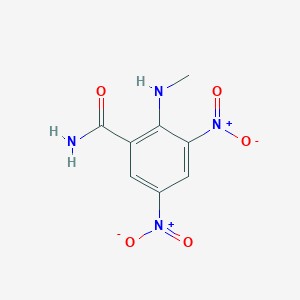

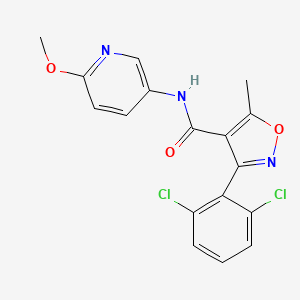

![molecular formula C16H24N2O B2726788 2-[(1-But-3-enylpiperidin-4-yl)methoxy]-3-methylpyridine CAS No. 2379972-06-0](/img/structure/B2726788.png)

2-[(1-But-3-enylpiperidin-4-yl)methoxy]-3-methylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(1-But-3-enylpiperidin-4-yl)methoxy]-3-methylpyridine is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as Bupropion, and it is primarily used as an antidepressant and smoking cessation aid. However, its unique chemical structure and properties have led to extensive research into its potential applications in other areas.

Applications De Recherche Scientifique

Structural Analysis and Molecular Mechanics

Studies have utilized X-ray crystallography and molecular mechanics calculations to understand the ground-state conformations of N-tert-butoxy- and N-neopentyl-2,2,6,6-tetramethylpiperidine derivatives, providing insights into the conformational preferences and interactions within these molecules (Anderson, Tocher, Corrie, & Lunazzi, 1993).

Organic Synthesis and Catalysis

Research has explored the use of piperidine derivatives as nucleophiles in palladium-catalyzed aminocarbonylation reactions, revealing their potential in synthesizing complex organic structures with high efficiency and selectivity (Takács, Kabak-Solt, Mikle, & Kollár, 2014). Additionally, palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-Piperidines has been developed as a novel approach for constructing arylpiperidines, crucial for pharmaceutical research (Millet & Baudoin, 2015).

Pharmacological Applications

Certain piperazine and pyridine derivatives have been identified as selective ligands for dopamine receptors, demonstrating significant pharmacological effects such as inducing penile erection in vivo, indicative of their potential in treating various neurological and psychiatric disorders (Enguehard-Gueiffier et al., 2006).

Electrophilic Activation and Methylation

The electrochemical activation of 1-methoxy-2,2,6,6-tetramethylpiperidine (TEMPO-Me) has been explored as a method for generating potent electrophilic methylating agents, offering a new avenue for the methylation of aromatic acids and other substrates with high efficiency (Norcott et al., 2019).

Propriétés

IUPAC Name |

2-[(1-but-3-enylpiperidin-4-yl)methoxy]-3-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-3-4-10-18-11-7-15(8-12-18)13-19-16-14(2)6-5-9-17-16/h3,5-6,9,15H,1,4,7-8,10-13H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPVIKHXBMRJHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)OCC2CCN(CC2)CCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

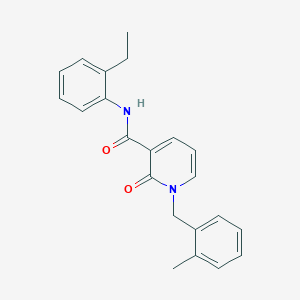

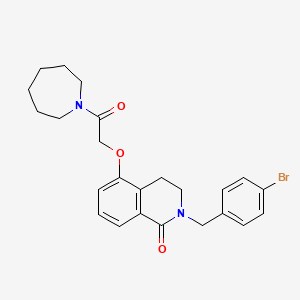

![2-[4-(2-Phenoxyethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2726705.png)

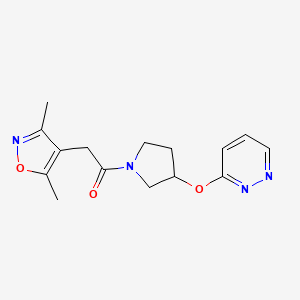

![4-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2726708.png)

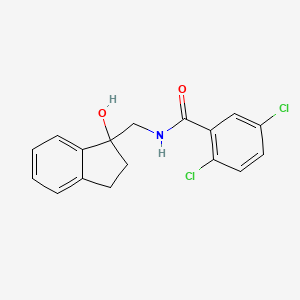

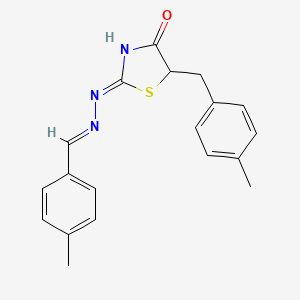

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2726710.png)

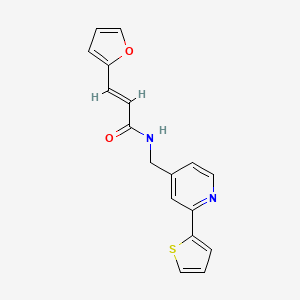

![3-Methylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2726724.png)

![4-{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2726727.png)